5-methyl-1H-pyrazole-3-carbonyl chloride
Description
5-Methyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a reactive carbonyl chloride (-COCl) group at the 3-position. This functional group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic acyl substitution.
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEPWTIPYUHDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 5-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride, resulting in the formation of the carbonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methyl-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrazole-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Functional Group Variations
The reactivity and applications of pyrazole derivatives are heavily influenced by their substituents:
- Carbonyl chloride (-COCl) : Highly reactive, enabling facile synthesis of amides and esters.
- Carboxylate esters (-COOR) : Less reactive than acyl chlorides but stable under standard conditions. For example, methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) is commercially available with >95% purity .
- Aldehydes (-CHO) : Intermediate reactivity; 1-methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9) is priced at JPY 35,000/5g, reflecting its utility in condensation reactions .
- Sulfanyl groups (-S-) : As seen in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), sulfanyl substituents enhance hydrophobicity and influence molecular conformation .
Molecular Weight and Physical Properties
The molecular weight of 5-methyl-1H-pyrazole-3-carbonyl chloride can be inferred as ~144.45 g/mol (C₅H₅ClN₂O). Compared to analogs:
| Compound Name | Molecular Formula | Mol. Wt. (g/mol) | CAS RN | Purity | Price (JPY) |
|---|---|---|---|---|---|
| Methyl 1H-pyrazole-3-carboxylate | C₅H₆N₂O₂ | 126.11 | 15366-34-4 | >95% GC | 28,000/5g |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | 25016-11-9 | >98% HLC | 35,000/5g |
| 5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride | C₈H₁₅Cl₂N₃O | 240.13 | - | 95% | - |
Table 1: Key properties of pyrazole analogs (compiled from ).
The carbonyl chloride derivative is expected to have a higher molecular weight than its ester or aldehyde counterparts due to the chlorine atom.
Commercial Availability and Cost
For example, 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) costs JPY 32,100/g at 95% purity, reflecting the cost-intensity of carboxylic acid derivatives .
Research Findings and Structural Insights
- Crystallography : Advanced refinement tools like SHELXL () are critical for resolving the stereochemistry of pyrazole derivatives, particularly those with bulky substituents (e.g., trifluoromethyl or sulfanyl groups) .
- Stability : Carbonyl chlorides are moisture-sensitive, whereas esters (e.g., methyl 1H-pyrazole-3-carboxylate) exhibit greater stability, enabling long-term storage .
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